3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a fluorophenyl and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with methylhydrazine to form an intermediate hydrazone, which then undergoes cyclization to yield the desired pyrazinone . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as platinum or Raney nickel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
Indole Derivatives: Compounds with diverse biological activities and similar aromatic structures.
Uniqueness
3-(2-Fluorophenyl)-6-methyl-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern and the presence of both fluorophenyl and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9FN2O |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H9FN2O/c1-7-6-13-10(11(15)14-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,14,15) |
InChI Key |
DCTQYENAONFELE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C2=CC=CC=C2F |
Origin of Product |
United States |
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